molecular formula C17H12 B165485 2,3-Benzofluorene CAS No. 243-17-4

2,3-Benzofluorene

Cat. No. B165485
CAS RN: 243-17-4
M. Wt: 216.28 g/mol
InChI Key: HAPOJKSPCGLOOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Benzofluorene is characterized by three aromatic rings . The molecule is mostly flat, with only two hydrogen atoms oriented into the 3D plane . The molecular weight is 216.28 g/mol .


Chemical Reactions Analysis

2,3-Benzofluorene has been used in the analysis of fluorescence excitation-emission matrices of mixtures of polycyclic aromatic hydrocarbons . It was also used as a standard to detect ambient particle-bound polycyclic aromatic hydrocarbons by a real-time aerosol mass spectrometer .


Physical And Chemical Properties Analysis

2,3-Benzofluorene is a solid substance with a melting point of 211-213 °C (lit.) . It is soluble in methanol . The density and refractive index are estimated to be 1.1020 and 1.6000, respectively .

Scientific Research Applications

Application in Chemical Physics

  • Specific Scientific Field: Chemical Physics .
  • Summary of the Application: 2,3-Benzofluorene has been used in the study of the S1 (A1’) ← S0 (A1’) absorption spectrum. This involves investigating the potential energy surfaces of the Sn = 0, 1, 2 states of 2,3-Benzofluorene .
  • Methods of Application or Experimental Procedures: The absorption spectrum of jet-cooled 2,3-Benzofluorene has been measured by cavity ring-down spectroscopy. The potential energy surfaces of the Sn = 0, 1, 2 states of 2,3-Benzofluorene have been investigated with calculations based on the time-dependent density functional theory (TD-DFT) .
  • Results or Outcomes: The study provided a realistic difference between the excited S1 and S2 potential energy surfaces. This difference coincides with the observation in a reference geometry. An expression for the Herzberg–Teller corrected intensities of the vibronic bands was proposed, allowing a straightforward assignment of the observed a’ modes below 900 cm−1, including realistic calculated intensities .

Application in Toxicology

  • Specific Scientific Field: Toxicology .
  • Summary of the Application: 2,3-Benzofluorene has been used in toxicological studies to assess its biological potency . This compound is a member of the polycyclic aromatic hydrocarbon class of compounds, which humans are widely exposed to .
  • Methods of Application or Experimental Procedures: A short-term, in vivo transcriptomic study was conducted using Sprague Dawley rats. The rats were administered 2,3-Benzofluorene through gavage .
  • Results or Outcomes: The study provided valuable toxicological information on this class of chemicals, which was previously sparse .

Application in Environmental Assessment

  • Specific Scientific Field: Environmental Assessment .
  • Summary of the Application: The U.S. Environmental Protection Agency (EPA) has conducted a review of toxicity values for 2,3-Benzofluorene .
  • Methods of Application or Experimental Procedures: The EPA conducted literature searches on sources published from 1900 through November 15, 2010, for studies relevant to the derivation of provisional toxicity values for 2,3-Benzofluorene .
  • Results or Outcomes: The review provided provisional peer-reviewed toxicity values for 2,3-Benzofluorene .

properties

IUPAC Name

11H-benzo[b]fluorene
Source PubChem
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InChI

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPOJKSPCGLOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022477
Record name 11H-Benzo[b]fluorene
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [INCEM EHC] Beige solid; [Aldrich MSDS]
Record name 11H-Benzo(b)fluorene
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Product Name

2,3-Benzofluorene

CAS RN

243-17-4, 30777-19-6
Record name 11H-Benzo[b]fluorene
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Record name Benzo(b)fluorene
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Record name 2,3-Benzofluorene
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Record name 2,3-BENZOFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
743
Citations
J Banisaukas, J Szczepanski, J Eyler… - The Journal of Physical …, 2004 - ACS Publications
Benzofluorene (C 17 H 12 ) cations have been studied in the vapor phase by Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. The identification of certain …
Number of citations: 12 pubs.acs.org
J Banisaukas, J Szczepanski, M Vala… - The Journal of Physical …, 2004 - ACS Publications
Benzofluorene (C 17 H 12 ) has been studied in argon matrices via Fourier transform infrared and UV−visible absorption spectroscopy. The analysis of the infrared absorption spectra of …
Number of citations: 28 pubs.acs.org
A Staicu, G Rouillé, T Henning, F Huisken… - The Journal of …, 2008 - pubs.aip.org
Polycyclic aromatic hydrocarbons PAHs are considered to present an important portion of the carbon-bearing molecules that exist in interstellar medium. They were proposed as …
Number of citations: 12 pubs.aip.org
C Zhang, X Hu, Y Yang, Y Chen, J Zhen… - Astronomy & …, 2022 - aanda.org
Fullerene and polycyclic aromatic hydrocarbon (PAH) molecules, as well as their cations and clusters, are of great interest in astrochemistry. In this work, the ion-molecule collision …
Number of citations: 1 www.aanda.org
MG Ettlinger - Journal of the American Chemical Society, 1954 - ACS Publications
9-Phenyl-2, 3-benzofluorene-l, 4-quinone (VIII) enolizes in a hydroxylic solvent to form the more stable 4-hydroxy-9-phenyl-2, 3-benzo-l-isofluorenone (V). The enol V is more acidic …
Number of citations: 3 pubs.acs.org
D Casson, BJ Tabner - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
1,2-Benzofluorene, 2,3-benzofluorene, and 4,5-methylenephenanthrene react with alkali metals at –70 C to give radical anions. At higher temperatures the radical anions are unstable …
Number of citations: 4 pubs.rsc.org
CF Koelsch - Journal of the American Chemical Society, 1933 - ACS Publications
Since degradation experiments with the hydrocarbon obtained by the action of sodium on l-diphenylene-3-phenylindene1 have given results of no value as a structure proof, the …
Number of citations: 14 pubs.acs.org
DQ Tran, CF Ide, JA Mclachlan, SF Arnold - Biochemical and Biophysical …, 1996 - Elsevier
Polynuclear aromatic hydrocarbons (PAH) represent a large class of chemicals present in the environment. We have used yeast strain ER(wt) expressing human estrogen receptor (hER…
Number of citations: 136 www.sciencedirect.com
GM Badger, J Novotny - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
As a working hypothesis it was suggested that the carcinogenic hydrocarbon 3, 4-benzopyrene may be formed at high temperatures by a step-wise synthesis from a two-carbon unit 3-…
Number of citations: 7 pubs.rsc.org
SS Auerbach, KL Aillon, JD Ballin, BJ Collins, MC Cora… - 2023 - ncbi.nlm.nih.gov
Background: 2, 3-Benzofluorene (2, 3-BF) is a member of the polycyclic aromatic hydrocarbon class of compounds to which humans are widely exposed. Toxicological information on …
Number of citations: 0 www.ncbi.nlm.nih.gov

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